molecular formula C15H19NO4 B3091132 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one CAS No. 1216666-21-5

5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one

Cat. No.: B3091132
CAS No.: 1216666-21-5
M. Wt: 277.31
InChI Key: VLBMMUCSGPJGJY-UHFFFAOYSA-N
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Description

5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is a synthetically engineered spirocyclic compound that incorporates the spiro[chromane-2,4'-piperidine] pharmacophore, a scaffold recognized as a highly valued and versatile structural component in medicinal chemistry . This specific analog features methoxy substitutions at the 5 and 7 positions of the chromanone ring system. The spiro[chromane-2,4'-piperidine]-4(3H)-one core structure is a prominent feature in many drugs, drug candidates, and various biochemical tools, demonstrating an impressive progress in synthetic methodologies and biological relevance in recent years . Compounds based on this tricyclic scaffold, which contains both oxygen and nitrogen heteroatoms, have shown a broad spectrum of pharmacological potential in preclinical research. This includes investigated activities as anticancer agents, antioxidants, anti-inflammatory compounds, antidiabetics, and anti-infectives . The chromanone (chroman-4-one) moiety itself is a privileged structure in drug discovery, known for its presence in natural products and its association with diverse biological activities . As a research chemical, 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is primarily of interest for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and the design of novel bioactive molecules targeting a range of therapeutic areas . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

5,7-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-18-10-7-12(19-2)14-11(17)9-15(20-13(14)8-10)3-5-16-6-4-15/h7-8,16H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBMMUCSGPJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC3(O2)CCNCC3)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Sulfonyl-Bridged Derivatives

  • Compound 106 (or 16): Incorporates a sulfonyl bridge, exhibiting potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 µM).
  • SZ Series (e.g., SZ5, SZ8): Pyrimidinyl-sulfonyl derivatives demonstrated activity against Plasmodium falciparum (antimalarial target) with IC50 values in the nanomolar range, though specific data for cancer cells are unreported .

Quinoline-Modified Derivatives

  • 12a–12g: Quinoline-4-carbonyl derivatives showed acetyl-CoA carboxylase (ACC) inhibitory activity in the low nanomolar range, positioning them as candidates for metabolic disorder therapy .

Hydroxyl- and Methoxy-Substituted Derivatives

  • In contrast, 5,7-dimethoxy substitution (as in the target compound) may increase lipophilicity, favoring membrane permeability but possibly reducing target binding affinity compared to hydroxylated analogs.

Pharmacological Data Comparison

Compound Substituents Biological Activity IC50/Kd Targets/Cell Lines References
5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one 5,7-OCH3 Under investigation N/A Hypothesized: Cancer cells N/A
Compound 106 Sulfonyl bridge Anticancer 0.31–5.62 µM MCF-7, A2780, HT-29
Quinoline derivatives Quinoline-4-carbonyl ACC inhibition Low nM range Acetyl-CoA carboxylase
5,7-Dihydroxyflavonoids 5,7-OH Protein binding Kd = 1.27 × 10<sup>5</sup> L/mol Human serum albumin

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Groups : Enhance cytotoxicity and apoptosis induction, likely through interactions with cysteine proteases or DNA damage pathways .
  • Methoxy vs. Hydroxyl : Methoxy groups improve metabolic stability and lipophilicity but may reduce hydrogen-bonding capacity critical for target engagement .
  • Heterocyclic Appendages: Quinoline and pyrimidine moieties expand target specificity, enabling enzyme inhibition (e.g., ACC, falcipain-2) .

Biological Activity

5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a chromane ring with a piperidine moiety, which may contribute to its diverse pharmacological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one analogs. A research study assessed various derivatives against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among the tested compounds, one derivative (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, compared to the standard drug isoniazid (MIC 0.09 μM). However, this compound also exhibited acute cytotoxicity towards human MRC-5 lung fibroblast cell lines at higher concentrations .

The mechanism of action for these compounds appears to involve interaction with specific molecular targets within the bacterial cells. Molecular docking studies suggest that these compounds can effectively bind to Mtb tyrosine phosphatase (PtpB), potentially inhibiting its activity and disrupting bacterial growth .

Other Biological Activities

In addition to antitubercular effects, spirocyclic compounds similar to 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one have been reported to exhibit various biological activities:

  • Anti-inflammatory : Some spiro-flavonoids have shown promise in reducing inflammation in vitro and in vivo.
  • Anticancer : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Cholinesterase Inhibition : Compounds in this class are being investigated for their potential as acetylcholinesterase inhibitors, which may have implications for Alzheimer's disease treatment .

Case Study: Antitubercular Screening

A systematic investigation was conducted on a series of novel spiro-[chromane-2,4'-piperidin]-4-one derivatives. The study involved:

  • Synthesis : The derivatives were synthesized and characterized using analytical techniques such as NMR and mass spectrometry.
  • Biological Evaluation : Each compound was evaluated for its anti-TB activity and cytotoxicity against human cell lines.
  • Results : The most active compound (PS08) showed promising results but raised concerns regarding cytotoxicity, necessitating further optimization to enhance selectivity for bacterial targets over human cells.
CompoundMIC (μM)Cytotoxicity (MRC-5)
PS083.72High
Other7.68 - 230.42Varies

Future Directions in Research

Research on 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is ongoing, focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.

Q & A

Q. What strategies resolve contradictions in IC₅₀ values across cell lines?

  • Answer : Discrepancies (e.g., compound 16 ’s IC₅₀: 0.31 μM in MCF-7 vs. 5.62 μM in HT-29) may arise from cell-specific uptake or target expression. Cross-validation with proteomic profiling and transporter inhibition assays can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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